molecular formula C20H20N2O2 B11168782 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B11168782
M. Wt: 320.4 g/mol
InChI Key: CMCWWLWGRWZWIS-UHFFFAOYSA-N
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Description

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one typically involves the Castagnoli–Cushman reaction. This reaction is known for its efficiency in creating complex molecular structures. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one involves its interaction with biological membranes. Studies suggest that it disrupts the biological membrane systems of pathogens, leading to their inactivation . The compound may also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-1-phenylpyrrolidin-2-one is unique due to its specific molecular structure, which combines the quinoline and pyrrolidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C20H20N2O2/c23-19-13-16(14-22(19)17-9-2-1-3-10-17)20(24)21-12-6-8-15-7-4-5-11-18(15)21/h1-5,7,9-11,16H,6,8,12-14H2

InChI Key

CMCWWLWGRWZWIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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